molecular formula C12H13NO5S B2613255 N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 896020-38-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2613255
CAS No.: 896020-38-5
M. Wt: 283.3
InChI Key: CZHARGRFRYPDMH-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . Further details about the exact molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions help to set the aporphine framework and achieve excellent enantioselectivity .

Scientific Research Applications

Crystal Structure Analysis

Research in crystal structure analysis has focused on derivatives similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide. For example, the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, which are structurally related, have been synthesized and characterized. These compounds have shown that intermolecular hydrogen bonds and other interactions contribute to their stability and supramolecular architecture (Kumara, Naveen, & Lokanath, 2017).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to this compound. One such study designed and synthesized a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Pharmacokinetic Characterization

Another study focused on the virtual screening, synthesis, pharmacokinetic characterization, and the effect on breast tumor metastasis of compounds related to this compound. The results indicated that certain analogues could inhibit cell growth and induce apoptosis, making them potential candidates for further investigation in cancer therapy (Wang et al., 2011).

Synthesis and Characterization

The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives were explored, highlighting the potential of such compounds for medical applications. One particular study synthesized a series of these compounds and screened them for diuretic activity, identifying promising candidates (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-12(13-9-3-4-19(15,16)6-9)8-1-2-10-11(5-8)18-7-17-10/h1-2,5,9H,3-4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHARGRFRYPDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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